p-NO2-Bn-DOTA

Description

Propriétés

Formule moléculaire |

C23H33N5O10 |

|---|---|

Poids moléculaire |

539.5 g/mol |

Nom IUPAC |

2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1 |

Clé InChI |

SQWOBSHRAUJBNP-IBGZPJMESA-N |

SMILES isomérique |

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |

SMILES canonique |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

p-NO2-Bn-DOTA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA), its synthesis, and its critical role in the development of targeted radiopharmaceuticals for imaging and therapy.

Introduction

S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as this compound, is a cornerstone bifunctional chelator in the field of nuclear medicine and targeted drug delivery. Its structure uniquely combines the robust metal-chelating properties of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a nitrobenzyl group that serves as a versatile handle for conjugation to biomolecules. This guide provides a detailed overview of this compound, including its chemical properties, synthesis, and applications in radiolabeling, particularly for monoclonal antibodies used in immuno-positron emission tomography (immuno-PET) and radioimmunotherapy.

Core Properties and Structure

This compound is characterized by a DOTA framework, which forms highly stable complexes with a variety of radiometals, and a p-nitrobenzyl group attached to one of the cyclen ring's carbon atoms. The chemical formula for the hydrochloride salt is C₂₃H₃₃N₅O₁₀·4HCl, with a formula weight of 685.4.[1]

The DOTA macrocycle provides eight coordination sites for metal ions, leading to the formation of kinetically inert and thermodynamically stable complexes.[2][3] This stability is crucial for in vivo applications to prevent the release of toxic radiometals.

Upon complexation with metals like Zirconium (Zr), this compound can form two distinct regioisomers: a "corner" isomer and a "side" isomer, depending on the position of the nitrobenzyl substituent on the macrocyclic ring.[4] These regioisomers are incapable of interconversion and can be isolated by HPLC.[4][5] Further isomerism exists as the Square Antiprism (SAP) and Twisted Square Antiprism (TSAP) conformers, with the SAP conformer being energetically more favorable for both regioisomers.[4][5]

Synthesis of this compound

A large-scale, nine-step synthesis of this compound has been described, starting from nitrophenylalanine, with an overall yield of 5.6%.[6] This multi-step process allows for the production of up to 10 grams of the compound without the need for specialized equipment.[6] The synthesis ensures the availability of this critical chelator for preclinical and clinical research.

Applications in Bioconjugation and Radiochemistry

The primary application of this compound lies in its role as a precursor to other bifunctional chelators used for attaching radiometals to targeting molecules, most notably antibodies. The nitro group of this compound can be reduced to an amine (p-NH2-Bn-DOTA), which is then often converted to an isothiocyanate (p-SCN-Bn-DOTA).[7][8] This isothiocyanate group readily reacts with primary amines, such as the lysine residues on the surface of antibodies, to form stable thiourea bonds.[9][10]

This conjugation strategy allows for the stable attachment of the DOTA chelator to a targeting antibody. The resulting immunoconjugate can then be radiolabeled with a variety of medically relevant radionuclides.

Key Radionuclides Chelated by DOTA Conjugates:

-

Zirconium-89 (⁸⁹Zr): With a half-life of 78.4 hours, ⁸⁹Zr is well-suited for immuno-PET imaging, matching the biological half-life of monoclonal antibodies.[4]

-

Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used for both therapy and imaging (theranostics).[11]

-

Yttrium-90 (⁹⁰Y): A pure beta-emitter used for radioimmunotherapy.[12]

-

Actinium-225 (²²⁵Ac): An alpha-emitter for targeted alpha therapy.[2]

-

Indium-111 (¹¹¹In): Used for single-photon emission computed tomography (SPECT) imaging.[2]

Experimental Protocols

Preparation of Zr-p-NO2-Bn-DOTA Complex

This protocol describes the formation of a non-radioactive zirconium complex for analytical and structural studies.

-

Dissolve 10 mg (14.6 µmol) of this compound in 400 µL of ethanol.[4]

-

Add 20 µL of triethylamine to the solution.[4]

-

Add 3.4 mg of Zirconium chloride (ZrCl₄) to the reaction mixture.[4]

-

Reflux the reaction for 2 hours.[4]

-

Purify the resulting complex by preparative High-Performance Liquid Chromatography (HPLC).[4]

General Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol outlines the steps for conjugating the isothiocyanate derivative of this compound to a monoclonal antibody.

-

Condition the antibody in a carbonate buffer (0.2 M, pH 9.0) using ultrafiltration.[11]

-

Dissolve p-SCN-Bn-DOTA in a suitable solvent.

-

Add a specific molar excess of p-SCN-Bn-DOTA to the antibody solution. Molar ratios can range from 5 to 50 equivalents.[11]

-

Incubate the reaction mixture, for example, overnight at 4°C.[13]

-

Remove the unconjugated chelator using size-exclusion chromatography or ultrafiltration.

-

Characterize the resulting DOTA-antibody conjugate to determine the average number of chelators per antibody molecule, for instance, by MALDI-TOF mass spectrometry.[14]

General Protocol for Radiolabeling DOTA-Conjugated Antibodies

This protocol provides a general workflow for radiolabeling a DOTA-conjugated antibody with a radionuclide.

-

Prepare a solution of the DOTA-conjugated antibody in a suitable buffer (e.g., ammonium acetate).

-

Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, or ⁸⁹Zr-oxalate) to the antibody solution.

-

Incubate the reaction at an elevated temperature (e.g., 37-90°C) for a specific duration (e.g., 30-60 minutes).[5][15] The optimal temperature and time will depend on the radionuclide and the specific conjugate.

-

Quench the reaction by adding a solution of a competing chelator like DTPA or EDTA to scavenge any unbound radiometal.

-

Determine the radiochemical purity of the radiolabeled antibody using methods such as instant thin-layer chromatography (ITLC) or HPLC.

-

Purify the radiolabeled antibody from unincorporated radionuclide and quenching agents, typically using size-exclusion chromatography.

Quantitative Data Summary

| Parameter | Value | Conditions/Notes | Reference |

| Synthesis Yield | |||

| Overall yield of this compound | 5.6% | Nine-step synthesis from nitrophenylalanine. | [6] |

| Conjugation Ratios | |||

| p-SCN-Bn-DOTA groups per rituximab | 6.1 | Molar ratio of 1:20 (antibody:chelator). | [14] |

| p-SCN-Bn-DTPA groups per rituximab | 8.8 | Molar ratio of 1:20 (antibody:chelator). | [14] |

| Radiolabeling Efficiency | |||

| ⁸⁹Zr-DOTA-GA-PAN | >95% radiochemical purity | Two-step basic pH adjustment method at 90°C. | [15] |

| ¹⁷⁷Lu/⁹⁰Y-DOTA-Rituximab | >98% radiochemical yield | Specific activity of ~0.6 GBq/mg. | [12] |

| In Vitro Stability | |||

| BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN | Stable in human serum for up to 7 days at 37°C. | [15] |

Visualizing Workflows and Pathways

Logical Workflow for Radioimmunoconjugate Development

This diagram illustrates the sequential steps from the bifunctional chelator to the final radiolabeled antibody for preclinical or clinical use.

Caption: Development workflow for a DOTA-based radioimmunoconjugate.

Experimental Workflow for Antibody Radiolabeling

This diagram details the hands-on process of radiolabeling a DOTA-conjugated antibody and preparing it for administration.

Caption: Step-by-step experimental workflow for radiolabeling.

Conclusion

This compound is a vital molecule in the advancement of nuclear medicine. Its robust synthesis and versatile chemistry enable the development of highly stable, targeted radiopharmaceuticals. As a precursor to widely used bifunctional chelators like p-SCN-Bn-DOTA, it plays a critical role in the conjugation of radiometals to antibodies and other targeting vectors. The continued use and study of this compound and its derivatives will undoubtedly lead to the development of more effective and specific diagnostic and therapeutic agents for a range of diseases, particularly in oncology.

References

- 1. macrocyclics.com [macrocyclics.com]

- 2. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-NO2-Bn-DOTA: A Versatile Bifunctional Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, commonly known as p-NO2-Bn-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.

Chemical Structure and Properties

This compound is a macrocyclic chelating agent based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework. It is functionalized with a para-nitrobenzyl group on the carbon backbone of the macrocycle. This nitro group serves as a precursor to a reactive amine, enabling covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles.

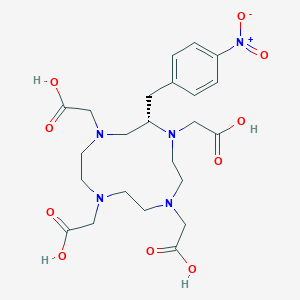

The chemical structure of this compound is as follows:

Caption: Chemical structure of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (this compound).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |

| Synonyms | (S)-2-(4-nitrobenzyl)-DOTA, p-nitrobenzyl-DOTA | [1] |

| Molecular Formula | C₂₃H₃₃N₅O₁₀ | [1] |

| Molecular Weight | 539.5 g/mol | [1] |

| CAS Number | 116052-88-1 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions at neutral and basic pH, and in polar organic solvents like DMSO. | [2][3] |

| Storage | Store at -20°C, protected from light and moisture. | [4][5] |

Chelation Properties and Stability

The DOTA macrocycle is renowned for its ability to form highly stable and kinetically inert complexes with a wide range of metal ions, particularly trivalent radiometals used in nuclear medicine.[6] The four carboxylate arms and four nitrogen atoms of the cyclen ring coordinate with the metal ion, encapsulating it within the macrocyclic cage. This high stability is crucial for in vivo applications to prevent the release of free radiometals, which can lead to off-target toxicity.[7]

While a comprehensive list of stability constants for this compound with all relevant radiometals is not available in a single source, the stability is expected to be comparable to that of unsubstituted DOTA. The presence of the p-nitrobenzyl group has been shown to have a minor impact on the thermodynamic and kinetic stabilities of the resulting metal complexes, which remain sufficiently high for in vivo use.[8]

| Radiometal | Application | Stability with DOTA-based Chelators |

| ⁹⁰Y | Radiotherapy | Forms highly stable complexes.[9][10] |

| ¹⁷⁷Lu | Radiotherapy | Forms highly stable complexes.[9][11] |

| ⁶⁸Ga | PET Imaging | Forms stable complexes.[12][13] |

| ¹¹¹In | SPECT Imaging | Forms highly stable complexes.[7] |

| ⁸⁹Zr | PET Imaging | Forms stable complexes.[6] |

| ²²⁵Ac | Alpha Therapy | Forms stable complexes.[13] |

Experimental Protocols

The utility of this compound lies in its bifunctional nature. The following sections provide detailed methodologies for its conversion to a reactive form and subsequent use in bioconjugation and radiolabeling.

Reduction of this compound to p-NH2-Bn-DOTA

The nitro group of this compound must first be reduced to an amine to enable conjugation to biomolecules. A common method for this reduction is the use of stannous chloride (SnCl₂).

Materials:

-

This compound

-

Ethanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Thin-layer chromatography (TLC) plate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction can be accelerated with gentle heating or sonication.[14]

-

Once the reaction is complete (disappearance of the starting material spot on TLC), remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield p-NH2-Bn-DOTA.

Conversion of p-NH2-Bn-DOTA to p-SCN-Bn-DOTA

The resulting p-NH2-Bn-DOTA can be converted to the isothiocyanate derivative (p-SCN-Bn-DOTA) for facile conjugation to primary amines on biomolecules.

Materials:

-

p-NH2-Bn-DOTA

-

Thiophosgene (CSCl₂)

-

Anhydrous, amine-free solvent (e.g., dichloromethane, chloroform)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve p-NH2-Bn-DOTA in an anhydrous, amine-free solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, evaporate the solvent and excess thiophosgene under reduced pressure. The resulting p-SCN-Bn-DOTA can be used directly for conjugation.

Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines (e.g., lysine residues) on proteins to form a stable thiourea linkage.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M PBS, pH 8.0)

-

p-SCN-Bn-DOTA dissolved in an organic solvent (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography or ultrafiltration)

Procedure:

-

Prepare a solution of the monoclonal antibody in a conjugation buffer at a pH of 8.0-9.0.

-

Add a calculated molar excess of p-SCN-Bn-DOTA solution to the antibody solution with gentle mixing. A typical molar excess is 20-fold.[15]

-

Incubate the reaction mixture at 4°C overnight with gentle shaking.[15]

-

Purify the resulting antibody-DOTA conjugate to remove unconjugated chelator and byproducts using size-exclusion chromatography or ultrafiltration.

-

Characterize the conjugate to determine the average number of DOTA molecules per antibody using techniques such as MALDI-TOF mass spectrometry.[15]

Radiolabeling of a DOTA-conjugated Antibody with ¹⁷⁷Lu

The DOTA-conjugated antibody can be radiolabeled with a variety of radiometals. The following is a general procedure for labeling with Lutetium-177.

Materials:

-

DOTA-conjugated antibody

-

¹⁷⁷LuCl₃ solution

-

Ammonium acetate buffer (pH 4.5-5.5)

-

Heating block or water bath

-

Radiochemical purity analysis system (e.g., iTLC, radio-HPLC)

Procedure:

-

In a sterile vial, combine the DOTA-conjugated antibody with an appropriate volume of ammonium acetate buffer.

-

Add the ¹⁷⁷LuCl₃ solution to the vial.

-

Incubate the reaction mixture at 80-95°C for 20-30 minutes.[16][17]

-

After incubation, cool the reaction mixture to room temperature.

-

Determine the radiochemical purity of the labeled antibody using a suitable analytical method. High radiochemical yields (>95%) are typically achieved.[18]

-

If necessary, purify the radiolabeled antibody to remove any unchelated ¹⁷⁷Lu.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for the preparation and application of a DOTA-based radiopharmaceutical.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DOTA-conjugated biomolecules in radiopharmaceutical development.

Radiolabeling Efficiency and Specific Activity

| Radiopharmaceutical | Radiolabeling Yield (%) | Specific Activity (GBq/mg) | Reference |

| ⁹⁰Y-DOTATOC (manual) | 96.2 ± 4.9 | - | [9] |

| ¹⁷⁷Lu-DOTATOC (manual) | 98.3 ± 0.6 | - | [9] |

| ¹⁷⁷Lu-DOTA-Rituximab | > 98 | ~0.6 | [18] |

| ⁹⁰Y-DOTA-Rituximab | > 98 | ~0.6 | [18] |

| ¹⁷⁷Lu-DOTA-Nimotuzumab | 63.6 - 94.5 | - | [19] |

Conclusion

This compound is a versatile and indispensable tool in the field of radiopharmaceutical sciences. Its robust DOTA core ensures stable chelation of a wide array of medically relevant radiometals, while the nitrobenzyl group provides a convenient handle for conjugation to targeting biomolecules. The detailed protocols and data presented in this guide are intended to support researchers and developers in the successful application of this compound for the creation of novel diagnostic and therapeutic agents.

References

- 1. (S)-2-(4-nitrobenzyl)-DOTA | C23H33N5O10 | CID 447331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]

- 6. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solution dynamics and stability of lanthanide(III) (S)-2-(p-nitrobenzyl)DOTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. radiolabeling of DOTA-substance P with 177Lu and biodistribution of 177Lu-DOTA-substance P [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchportal.sckcen.be [researchportal.sckcen.be]

- 18. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of p-Nitrobenzyl-DOTA

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-nitrobenzyl-DOTA), a critical bifunctional chelating agent for researchers, scientists, and professionals in drug development. The synthesis detailed herein is a robust nine-step process commencing from L-p-nitrophenylalanine, culminating in an overall yield of approximately 5.6%.[1] This guide presents detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of p-nitrobenzyl-DOTA from L-p-nitrophenylalanine is a multi-stage process that involves the initial formation of a linear polyamine, followed by protection of the amine groups, macrocyclization, and subsequent alkylation to introduce the acetate arms. The final step involves the deprotection of these arms to yield the desired product. This method allows for the large-scale production of up to 10 grams of p-nitrobenzyl-DOTA without the need for specialized equipment.[1]

Caption: High-level overview of the p-nitrobenzyl-DOTA synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of p-nitrobenzyl-DOTA, starting from L-p-nitrophenylalanine.

| Step | Intermediate/Product Name | Starting Material | Key Reagents | Yield (%) |

| 1 | N-Tosyl-L-p-nitrophenylalanine | L-p-Nitrophenylalanine | p-Toluenesulfonyl chloride, NaOH | 92 |

| 2 | N-Tosyl-L-p-nitrophenylalanyl-N'-tosylethanediamine | N-Tosyl-L-p-nitrophenylalanine | N-Tosylethanediamine, DCC, HOBt | 85 |

| 3 | N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine | N-Tosyl-L-p-nitrophenylalanyl-N'-tosylethanediamine | Borane-tetrahydrofuran complex | 80 |

| 4 | N,N'-bis(2-Tosylaminoethyl)-N''-(p-nitrobenzyl)diethylenetriamine | N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine | N,N'-bis(2-chloroethyl)-N-tosylamide | 75 |

| 5 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetratosyl | N,N'-bis(2-Tosylaminoethyl)-N''-(p-nitrobenzyl)diethylenetriamine | Sodium ethoxide | 60 |

| 6 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetratosyl | HBr, Phenol | 85 |

| 7 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, tetra-t-butyl ester | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane | t-Butyl bromoacetate, Diisopropylethylamine | 70 |

| 8 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, tetra-t-butyl ester | Trifluoroacetic acid | 95 |

| 9 | Purified p-Nitrobenzyl-DOTA | Crude p-Nitrobenzyl-DOTA | HPLC Purification | 90 |

| Overall | p-Nitrobenzyl-DOTA | L-p-Nitrophenylalanine | - | ~5.6 |

Detailed Experimental Protocols

The following protocols are detailed accounts of the key experimental steps in the synthesis of p-nitrobenzyl-DOTA.

Synthesis of Linear Polyamine Precursors

The initial steps involve the construction of a linear polyamine backbone from the starting amino acid, L-p-nitrophenylalanine.

Caption: Workflow for the synthesis of the linear polyamine intermediate.

Protocol for Step 3: Reduction to N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine

-

The dipeptide intermediate, N-Tosyl-L-p-nitrophenylalanyl-N'-tosylethanediamine, is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

A solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled, and excess borane is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel to afford N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine.

Macrocyclization and Deprotection

The linear polyamine is cyclized to form the core macrocyclic structure, which is then deprotected to prepare it for alkylation.

Protocol for Step 5: Intramolecular Cyclization

-

The linear tetra-tosylated amine is dissolved in anhydrous dimethylformamide (DMF).

-

Sodium ethoxide is added portion-wise to the solution at room temperature under a nitrogen atmosphere.

-

The reaction mixture is heated to 90 °C and stirred for 24 hours.

-

After cooling, the solvent is removed in vacuo.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by flash chromatography to yield the tosylated macrocycle.

Protocol for Step 6: Detosylation

-

The tetra-tosylated p-nitrobenzyl-cyclen is suspended in a mixture of 48% hydrobromic acid and phenol.

-

The mixture is heated to 100 °C and stirred for 6 hours.

-

After cooling to room temperature, the mixture is diluted with water and washed with diethyl ether to remove phenol.

-

The aqueous layer is basified to pH > 12 with concentrated NaOH solution.

-

The product is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane.

Alkylation and Final Deprotection

The final stages of the synthesis involve the attachment of the four acetic acid arms to the macrocycle and the subsequent removal of their protecting groups.

Caption: Workflow for the alkylation and final deprotection steps.

Protocol for Step 7: Tetra-alkylation

-

2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane is dissolved in anhydrous acetonitrile.

-

Diisopropylethylamine (DIPEA) is added, and the mixture is stirred at room temperature.

-

A solution of t-butyl bromoacetate in acetonitrile is added dropwise over 1 hour.

-

The reaction mixture is stirred at 50 °C for 48 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to give the tetra-t-butyl ester of p-nitrobenzyl-DOTA.

Protocol for Step 8: Final Hydrolysis

-

The purified tetra-t-butyl ester is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

The solution is stirred at room temperature for 24 hours.

-

The solvents are removed in vacuo.

-

The residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product, p-nitrobenzyl-DOTA.

-

Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of p-nitrobenzyl-DOTA. The protocols and data presented are intended to equip researchers and drug development professionals with the necessary information to synthesize this important bifunctional chelator for applications in medical imaging and therapy. Adherence to the described procedures and purification techniques is crucial for obtaining a high-purity final product.

References

The Role of p-NO2-Bn-DOTA as a Bifunctional Chelator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted radionuclide therapy and molecular imaging, the choice of a bifunctional chelator is paramount to the successful development of novel radiopharmaceuticals. Among the array of chelating agents, S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as p-NO2-Bn-DOTA, has emerged as a cornerstone molecule. Its robust chemical properties and versatile functionality make it an indispensable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, detailing its core functionalities, quantitative data on its performance, experimental protocols for its use, and visual workflows to illustrate its application in radiopharmaceutical development.

The DOTA (dodecane tetraacetic acid) macrocycle is renowned for its ability to form highly stable complexes with a wide range of radiometals. The addition of a p-nitrobenzyl group provides a crucial functional handle for covalent attachment to biomolecules, such as peptides and antibodies, without significantly compromising the chelation efficiency of the DOTA cage. This bifunctional nature allows for the secure attachment of a radioactive payload to a targeting vector, enabling the precise delivery of radiation to cancer cells or other pathological tissues.

Core Functionality of this compound

This compound serves as a critical bridge in the architecture of a radiopharmaceutical. Its primary roles are:

-

High-Affinity Metal Chelation: The tetra-azamacrocyclic ring with its four carboxylate arms provides a pre-organized cavity that can encapsulate a variety of radiometals with high thermodynamic stability and kinetic inertness. This strong binding is essential to prevent the release of the radiometal in vivo, which could lead to off-target toxicity.

-

Biomolecule Conjugation: The p-nitrobenzyl group can be readily reduced to an amine (p-NH2-Bn-DOTA), which can then be converted to a variety of reactive functional groups, such as isothiocyanate (p-NCS-Bn-DOTA), for conjugation to the lysine residues of proteins or other primary amine-containing biomolecules. This allows for the stable attachment of the chelator-radionuclide complex to a targeting moiety.

Data Presentation: Physicochemical and Radiolabeling Properties

The performance of this compound and its derivatives is characterized by several key parameters, including protonation constants, thermodynamic stability constants with various metal ions, and radiolabeling efficiency.

Table 1: Protonation Constants of this compound

| Constant | log K value |

| log K₁ | 11.29 |

| log K₂ | 9.76 |

| log K₃ | 4.56 |

| log K₄ | 4.09 |

| log K₅ | 2.32 |

Data represents the stepwise protonation constants of the macrocyclic amine and carboxylate groups, which influence the chelation process at different pH values.

Table 2: Thermodynamic Stability Constants (log KML) of DOTA and its Derivatives with Various Metal Ions

| Metal Ion | DOTA | This compound Isomer A (Ga³⁺) | This compound Isomer B (Ga³⁺) |

| Ga³⁺ | 21.33 | High Stability | Moderate Stability |

| Lu³⁺ | 22.45 | - | - |

| Y³⁺ | 20.89 | - | - |

| Cu²⁺ | 22.2 | - | - |

| In³⁺ | 22.5 | - | - |

| Zr⁴⁺ | >30 | Stable complex formed[1] | Stable complex formed[1] |

Table 3: Radiolabeling Conditions and Efficiency with DOTA Derivatives

| Radionuclide | Biomolecule | Chelator | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) |

| ⁶⁸Ga | DOTA-Peptide | DOTA | 3.5 - 4.0 | 90 | 20 | >95 |

| ⁹⁰Y | DOTA-Peptide | DOTA | 4.0 - 4.5 | 80 | 20 | High |

| ¹¹¹In | DOTA-Peptide | DOTA | 4.0 - 4.5 | 100 | 30 | High |

| ¹⁷⁷Lu | DOTA-Peptide | DOTA | 4.0 - 4.5 | 80 | 20 | >98 |

| ⁸⁹Zr | DOTA-Panitumumab | DOTA | Basic (two-step) | 90 | 120 | 40-50 |

| ⁶⁷Ga | This compound | This compound | 4.0 | 95 | 5 | High |

This table provides a general overview of typical radiolabeling conditions. Optimal conditions can vary depending on the specific biomolecule, precursor concentration, and desired specific activity.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of this compound in a research and development setting.

Protocol 1: Large-Scale Synthesis of S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (this compound)

This protocol is adapted from a published large-scale synthesis.

Materials:

-

(S)-p-Nitrophenylalanine

-

Thionyl chloride

-

Methanol

-

1,4,7,10-tetraazacyclododecane (Cyclen)

-

Bromoacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Various organic solvents (e.g., Chloroform, Ethyl acetate, Diethyl ether)

Procedure:

-

Esterification of (S)-p-Nitrophenylalanine: React (S)-p-nitrophenylalanine with thionyl chloride in methanol to produce the methyl ester.

-

Reduction of the Amino Acid: Reduce the amino group of the methyl ester to an alcohol using a suitable reducing agent.

-

Conversion to Tosylate: Convert the alcohol to a tosylate to create a good leaving group.

-

Alkylation of Cyclen: React the tosylated intermediate with an excess of cyclen to mono-alkylate the macrocycle.

-

Carboxymethylation: React the mono-alkylated cyclen with bromoacetic acid under basic conditions (e.g., NaOH) to append the four acetate arms.

-

Purification: Purify the final product, this compound, using column chromatography or recrystallization.

Characterization:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Conjugation of this compound to a Peptide

Materials:

-

This compound

-

Peptide with a free amine group (e.g., N-terminal or lysine side chain)

-

Reducing agent (e.g., SnCl₂ or H₂/Pd-C) to convert NO₂ to NH₂

-

Thiophosgene or a suitable activating agent (e.g., EDC/NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

HPLC system for purification

Procedure:

-

Reduction of the Nitro Group: Dissolve this compound in a suitable solvent and add a reducing agent to convert the nitro group to an amine (p-NH2-Bn-DOTA). Monitor the reaction by TLC or LC-MS.

-

Activation of the Amine (if forming an isothiocyanate): Convert the resulting amine to an isothiocyanate (p-NCS-Bn-DOTA) by reacting with thiophosgene in a suitable solvent system.

-

Conjugation to the Peptide:

-

Dissolve the peptide and the activated chelator (e.g., p-NCS-Bn-DOTA) in anhydrous DMF.

-

Add DIPEA to adjust the pH to ~8-9.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

-

Purification of the Conjugate: Purify the DOTA-peptide conjugate using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the conjugate by analytical HPLC and Mass Spectrometry.

Protocol 3: General Radiolabeling Procedure of a DOTA-Biomolecule Conjugate

Materials:

-

DOTA-biomolecule conjugate

-

Radiometal solution (e.g., ¹⁷⁷LuCl₃ in HCl)

-

Ammonium acetate or sodium acetate buffer (0.1 - 0.5 M, pH 4-5)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Preparation of Reaction Mixture: In a sterile vial, combine the DOTA-biomolecule conjugate solution with the acetate buffer.

-

Addition of Radiometal: Add the radiometal solution to the vial. The final pH of the reaction mixture should be between 4 and 5.

-

Incubation: Heat the reaction mixture at the appropriate temperature (e.g., 80-100°C) for the specified time (e.g., 15-30 minutes).

-

Quenching (Optional): The reaction can be quenched by adding a small amount of DTPA or EDTA solution to chelate any free radiometal.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

-

Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or size-exclusion chromatography.

Mandatory Visualizations

Diagram 1: Synthesis and Conjugation Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound and its subsequent conjugation to a biomolecule.

Diagram 2: Radiolabeling and Quality Control Workflow

Caption: A general workflow for the radiolabeling of a DOTA-biomolecule conjugate and subsequent quality control steps.

Conclusion

This compound remains a vital and widely utilized bifunctional chelator in the development of targeted radiopharmaceuticals. Its well-established chemistry, ability to form stable complexes with a multitude of radiometals, and versatile conjugation capabilities have solidified its position in both preclinical research and clinical applications. This guide has provided a detailed overview of its properties, quantitative data, and practical experimental protocols to aid researchers and scientists in its effective application. As the field of nuclear medicine continues to advance towards more personalized and targeted therapies, the foundational role of robust and reliable chelators like this compound will undoubtedly continue to be of paramount importance.

References

The Chemistry and Application of p-NO2-Bn-DOTA in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and practical application of p-NO2-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) in the field of bioconjugation. Designed for professionals in research and drug development, this document details the chemical transformations, conjugation strategies, and analytical methodologies essential for the successful labeling of biomolecules with this versatile chelator.

Introduction: The Role of this compound in Bioconjugation

The development of targeted radiopharmaceuticals and other molecular probes relies on the stable attachment of a chelating agent to a biomolecule, such as a monoclonal antibody or peptide. The chelator, in this case, a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is responsible for securely sequestering a radionuclide or other metal ion. The choice of conjugation chemistry is critical to preserving the biological activity of the targeting molecule.

This compound serves as a stable precursor to a highly reactive bifunctional chelating agent. Its para-nitrobenzyl group can be chemically modified to create a reactive handle for covalent attachment to biomolecules. The most common strategy involves the reduction of the nitro group to a primary amine, followed by conversion to an isothiocyanate. This isothiocyanate derivative, p-SCN-Bn-DOTA, readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a highly stable thiourea linkage. This multi-step approach allows for precise control over the activation of the chelator prior to conjugation.

The Core Mechanism: From Inert Precursor to Reactive Conjugating Agent

The bioconjugation process utilizing this compound is a sequential three-step process. Each step involves a distinct chemical transformation, culminating in the formation of a stable bioconjugate.

Step 1: Reduction of the Nitro Group

The initial and critical step is the reduction of the aromatic nitro group of this compound to a primary amine, yielding p-NH2-Bn-DOTA. This transformation is typically achieved through catalytic hydrogenation.

dot

Caption: Reduction of this compound to p-NH2-Bn-DOTA.

Step 2: Formation of the Isothiocyanate

The resulting p-NH2-Bn-DOTA is then converted to the reactive intermediate, p-SCN-Bn-DOTA. This is most commonly accomplished by reaction with thiophosgene (CSCl₂) or a less hazardous alternative like phenyl chlorothionoformate.

dot

Caption: Synthesis of p-SCN-Bn-DOTA.

Step 3: Bioconjugation via Thiourea Linkage

The final step is the conjugation of p-SCN-Bn-DOTA to the biomolecule. The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic primary amines on the biomolecule, typically lysine residues, to form a stable thiourea bond.

dot

Caption: Formation of a stable thiourea linkage.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involved in the use of this compound for bioconjugation.

Protocol for the Reduction of this compound

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Argon or Nitrogen gas

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

-

Seal the flask and purge the system with an inert gas (argon or nitrogen).

-

Introduce hydrogen gas into the flask, either from a balloon or a regulated supply.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

-

Rinse the filter with additional methanol to ensure complete recovery of the product.

-

Remove the solvent from the filtrate under reduced pressure to yield p-NH2-Bn-DOTA as a solid. The product should be stored under an inert atmosphere to prevent oxidation.

Protocol for the Synthesis of p-SCN-Bn-DOTA

Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

p-NH2-Bn-DOTA

-

Thiophosgene (CSCl₂)

-

Anhydrous chloroform or dichloromethane

-

Anhydrous triethylamine or another non-nucleophilic base

-

Argon or Nitrogen gas

Procedure:

-

Dissolve p-NH2-Bn-DOTA in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of thiophosgene in anhydrous chloroform.

-

Slowly add the thiophosgene solution dropwise to the stirred solution of p-NH2-Bn-DOTA.

-

After the addition is complete, add anhydrous triethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude p-SCN-Bn-DOTA.

-

The crude product can be purified by column chromatography on silica gel.

Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

Materials:

-

Monoclonal antibody (or other biomolecule) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)

-

p-SCN-Bn-DOTA

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

-

Prepare the antibody solution at a suitable concentration (typically 1-10 mg/mL) in the conjugation buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Dissolve p-SCN-Bn-DOTA in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Calculate the required volume of the p-SCN-Bn-DOTA stock solution to achieve the desired molar excess over the antibody (see Table 1 for guidance).

-

Slowly add the p-SCN-Bn-DOTA stock solution to the stirring antibody solution.

-

Incubate the reaction mixture at room temperature or 4 °C with gentle agitation for 1-4 hours. The optimal time and temperature may need to be determined empirically.

-

Purify the antibody-DOTA conjugate from unreacted p-SCN-Bn-DOTA and other small molecules using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate, which will elute in the void volume.

-

Determine the protein concentration and the number of DOTA molecules per antibody (see Section 4).

Data Presentation and Quantitative Analysis

The efficiency of the conjugation reaction is a critical parameter that must be carefully controlled and quantified. The following tables summarize typical quantitative data associated with the bioconjugation of DOTA to antibodies.

Table 1: Molar Ratio of p-SCN-Bn-DOTA to Antibody and Resulting DOTA per Antibody

| Molar Ratio (DOTA:Antibody) | Average Number of DOTA per Antibody | Reference |

| 5:1 | 1.62 ± 0.5 | [1] |

| 10:1 | 4.0 | [2] |

| 20:1 | 6.1 | [3] |

| 50:1 | 4.25 ± 1.04 | [4] |

| 50:1 | 11.01 ± 2.64 | [1] |

Note: The number of conjugated DOTA molecules can vary depending on the specific antibody, reaction conditions (pH, temperature, time), and the accessibility of lysine residues.

Table 2: Methods for Quantifying DOTA per Antibody

| Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures the mass difference between the unconjugated and conjugated antibody. | Highly accurate and provides information on the distribution of DOTA molecules. | Requires specialized equipment and expertise. |

| Colorimetric Assays | Uses a dye (e.g., Arsenazo III) to quantify the amount of metal that can be chelated by the conjugated DOTA. | Simple, rapid, and does not require specialized equipment. | Lower sensitivity and accuracy compared to MS.[1] |

| Radiometric Assays | Involves labeling the DOTA-conjugate with a known amount of a radionuclide and measuring the incorporated radioactivity. | Highly sensitive. | Requires handling of radioactive materials. |

Logical Workflow for Bioconjugation and Analysis

The entire process, from the precursor to the final characterized bioconjugate, can be visualized as a logical workflow.

dot

Caption: Overall workflow for bioconjugation with this compound.

Conclusion

The use of this compound as a precursor for bioconjugation offers a robust and reliable method for labeling biomolecules with the versatile DOTA chelator. By following a well-defined, multi-step process of reduction, activation, and conjugation, researchers can achieve stable and functional bioconjugates. Careful control of reaction conditions and thorough analytical characterization are paramount to ensuring the quality and efficacy of the final product for applications in targeted therapies and molecular imaging. This guide provides the foundational knowledge and detailed protocols to empower scientists and drug developers in their pursuit of novel and effective bioconjugates.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

p-NO2-Bn-DOTA: A Technical Guide for Radiopharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-NO2-Bn-DOTA, is a crucial bifunctional chelator in the field of radiopharmacy. Its structure incorporates the robust DOTA macrocycle, renowned for its ability to form highly stable complexes with a variety of radiometals, and a nitrobenzyl group that can be chemically modified for conjugation to targeting biomolecules such as peptides and antibodies.[1][2] This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use, and relevant data for researchers and professionals in radiopharmaceutical development.

The DOTA (also known as tetraxetan) cage is particularly well-suited for chelating trivalent radiometals like Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga), which are staples in therapeutic and diagnostic nuclear medicine, respectively.[3][4] The stability of these radiometal-DOTA complexes is a critical attribute, minimizing the in vivo release of the radionuclide and thereby reducing off-target radiation exposure.[2]

Chemical Properties

The chemical structure of this compound facilitates a two-step approach in the synthesis of radiopharmaceuticals. First, the nitro group on the benzyl arm is reduced to an amine, which can then be converted to a more reactive functional group, such as an isothiocyanate (p-SCN-Bn-DOTA), for conjugation to a targeting molecule.[5][6] Alternatively, the nitro group can be utilized in other conjugation strategies.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₃N₅O₁₀ | [1] |

| Molar Mass | 555.54 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in aqueous solutions at appropriate pH | N/A |

Experimental Protocols

Conjugation of this compound to a Targeting Molecule (General Workflow)

The initial step in creating a DOTA-based radiopharmaceutical is the conjugation of the chelator to a targeting biomolecule. This typically involves the conversion of the nitro group of this compound to a reactive functional group for coupling. A common strategy is the reduction of the nitro group to an amine (p-NH2-Bn-DOTA), followed by conversion to an isothiocyanate (p-SCN-Bn-DOTA).[5][6][7]

Methodology:

-

Activation of this compound:

-

Reduction to p-NH2-Bn-DOTA: The nitro group of this compound is reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Palladium on carbon) or tin(II) chloride (SnCl₂).

-

Conversion to p-SCN-Bn-DOTA: The resulting amino group is then converted to a reactive isothiocyanate group using thiophosgene or a similar reagent. This activated form, p-SCN-Bn-DOTA, readily reacts with primary amines on the targeting molecule.[5]

-

-

Conjugation to Targeting Molecule:

-

The targeting molecule (e.g., peptide or antibody) is dissolved in a suitable buffer, typically at a pH of 8.5-9.5, to ensure the primary amine groups are deprotonated and available for reaction.

-

p-SCN-Bn-DOTA is added to the solution of the targeting molecule in a specific molar ratio, which needs to be optimized to control the number of DOTA molecules conjugated per targeting molecule.[8]

-

The reaction mixture is incubated at room temperature or 4°C for a defined period (e.g., overnight).

-

-

Purification of the Conjugate:

-

The resulting DOTA-conjugated molecule is purified from unreacted chelator and other reagents.

-

Common purification methods include size-exclusion chromatography (SEC) for larger molecules like antibodies, or reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides.

-

Radiolabeling of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[9] The labeling of DOTA-conjugates with ⁶⁸Ga is typically a rapid process.

Methodology:

-

⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a dilute HCl solution (e.g., 0.1 M).[9]

-

⁶⁸Ga Trapping and Elution: The generator eluate containing ⁶⁸Ga³⁺ is passed through a cation exchange cartridge to trap the radionuclide. The trapped ⁶⁸Ga³⁺ is then eluted with a small volume of a concentrated salt solution, such as 5 M NaCl containing a small amount of HCl, directly into the reaction vial.[9]

-

Radiolabeling Reaction:

-

Purification and Formulation:

-

For some applications, the reaction mixture may be purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.[11]

-

The final product is passed through a sterile filter (0.22 µm) into a sterile vial for administration.

-

Radiolabeling of DOTA-Conjugates with Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a beta- and gamma-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy.[12]

Methodology:

-

Reaction Setup:

-

The DOTA-conjugate is dissolved in a suitable buffer, such as ammonium acetate or sodium acetate, at a pH of 4.0-5.5.

-

A radical scavenger, such as ascorbic acid or gentisic acid, is often added to the reaction mixture to prevent radiolysis of the conjugate, especially at high radioactivities.[13][14]

-

-

Radiolabeling:

-

Purification:

-

After the reaction, a chelating agent like DTPA may be added to complex any remaining free ¹⁷⁷Lu.

-

The ¹⁷⁷Lu-labeled conjugate is often purified using a C18 SPE cartridge to separate the labeled product from unchelated ¹⁷⁷Lu and other impurities.[14]

-

-

Formulation: The purified product is formulated in a physiologically compatible solution, often containing stabilizers, and sterile filtered.

| Parameter | ⁶⁸Ga-DOTA Labeling | ¹⁷⁷Lu-DOTA Labeling |

| Radionuclide | Gallium-68 | Lutetium-177 |

| Half-life | 68 minutes[9] | 6.7 days[17] |

| Emission | β⁺ (Positron) | β⁻, γ |

| Application | PET Imaging | Radionuclide Therapy |

| pH | 3.5 - 4.5[9][10] | 4.0 - 5.5 |

| Temperature | 85 - 95 °C[9][11] | 90 - 95 °C[15][16] |

| Time | 5 - 15 minutes[9][11] | 15 - 30 minutes[15][16] |

| Stabilizers | Not always required | Ascorbic acid, gentisic acid[13][14] |

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of radiopharmaceuticals.[18][19][20]

Key Quality Control Tests:

-

Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is in the desired chemical form (i.e., chelated to the DOTA-conjugate). It is typically measured by radio-HPLC or radio-TLC.[11][19]

-

Radionuclidic Purity: This ensures that the radioactivity is from the intended radionuclide and not from contaminants. It is assessed using gamma spectroscopy to identify the characteristic energy peaks of the radionuclide.[19]

-

Sterility: The final product must be free of microbial contamination.

-

Bacterial Endotoxins (Pyrogens): The product is tested to ensure it is free from fever-inducing substances.[18]

-

pH: The pH of the final formulation must be within a physiologically acceptable range.

-

In Vitro Stability: The stability of the radiolabeled conjugate is assessed in relevant biological media, such as human serum, over time.[21]

-

In Vitro and In Vivo Studies: Cell binding assays and biodistribution studies in animal models are conducted to confirm the biological activity and targeting efficacy of the radiopharmaceutical.[22][23][24]

| Quality Control Parameter | Typical Method | Acceptance Criteria |

| Radiochemical Purity | Radio-HPLC, Radio-TLC[11][19] | > 95% |

| Radionuclidic Purity | Gamma Spectroscopy[19] | > 99.9% |

| Sterility | USP <71> | No microbial growth |

| Bacterial Endotoxins | LAL Test[18] | < 175 EU/V (or as specified) |

| pH | pH meter | 4.5 - 7.5 |

Conclusion

This compound is a versatile and indispensable tool in the development of DOTA-based radiopharmaceuticals. Its well-defined chemical structure allows for straightforward conjugation to a wide array of targeting molecules. The robust nature of the DOTA chelator ensures the formation of highly stable radiometal complexes, a critical factor for the safety and efficacy of the resulting radiopharmaceuticals. By following established and optimized protocols for conjugation, radiolabeling, and quality control, researchers can effectively utilize this compound to develop novel diagnostic and therapeutic agents for a variety of clinical applications.[25]

References

- 1. macrocyclics.com [macrocyclics.com]

- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.eur.nl [pure.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. macrocyclics.com [macrocyclics.com]

- 7. macrocyclics.com [macrocyclics.com]

- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Semantic Scholar [semanticscholar.org]

- 15. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 18. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 19. pharmacylibrary.com [pharmacylibrary.com]

- 20. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 21. In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and In Vitro/In Vivo Evaluation of Hypoxia-Enhanced 111In-Bombesin Conjugates for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro and in vivo studies on antitumor potential of Ni(II) and Pd(II) complexes based on a series of thiourea-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

understanding the nitrobenzyl group in DOTA chelators

An In-depth Technical Guide on the Nitrobenzyl Group in DOTA Chelators

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of targeted radiopharmaceuticals is a cornerstone of modern precision medicine, enabling both diagnostic imaging and therapeutic intervention. A critical component in the design of these agents is the bifunctional chelator (BFC), which securely binds a radiometal while providing a reactive site for conjugation to a tumor-targeting biomolecule. Among the most pivotal BFCs is 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-nitrobenzyl-DOTA). The nitrobenzyl group serves as a stable, versatile linker, providing a robust connection between the highly stable DOTA macrocycle and a targeting vector, such as a monoclonal antibody or peptide. This guide provides a detailed examination of the nitrobenzyl group's role, including its synthesis, conjugation chemistry, and impact on the performance of DOTA-based radiopharmaceuticals. It summarizes key quantitative data and provides detailed experimental protocols to aid researchers in the practical application of this essential chemical tool.

Introduction to Bifunctional DOTA Chelators

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a premier chelating agent in nuclear medicine.[1][2] Its cage-like structure forms exceptionally stable complexes with a wide range of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In).[2][3][4] This high stability is crucial to prevent the in vivo release of toxic radiometals, which could otherwise accumulate in non-target tissues like the bone or liver.[5]

To deliver these radionuclides to specific pathological sites, the DOTA chelator must be attached to a targeting biomolecule. This is achieved through the use of bifunctional chelators (BFCs), which possess both the metal-chelating macrocycle and a reactive functional group for bioconjugation.[5][6] The p-nitrobenzyl group is one of the most widely used and reliable linkers for this purpose. It is typically attached to a carbon on the macrocyclic backbone, creating p-nitrobenzyl-DOTA.[3] This precursor is then chemically modified to facilitate covalent bonding to proteins or peptides, forming a stable radiopharmaceutical construct.

Core Concepts: The Role of the Nitrobenzyl Group

Chemical Structure and Functionality

The formal chemical name for p-nitrobenzyl-DOTA is (S)-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid.[7][8] The key functional component is the para-substituted nitrobenzyl moiety (a benzene ring with a nitro group, -NO₂, and a methylene bridge, -CH₂-).

The primary role of this group is to serve as a stable and activatable linker. In its initial nitro form, the group is relatively inert, which is advantageous during synthesis and purification. The workflow for its use involves two key stages:

-

Activation: The nitro group (-NO₂) is chemically reduced to an amine (-NH₂).

-

Functionalization: The resulting amine is converted into a highly reactive group, most commonly an isothiocyanate (-NCS), by reacting it with thiophosgene or a thiophosgene equivalent. The resulting molecule, p-SCN-Bn-DOTA, is a widely used BFC for conjugating to biomolecules.[9] This isothiocyanate group reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine residues on antibodies and peptides, to form a stable thiourea bond.

dot

References

- 1. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker | MDPI [mdpi.com]

- 6. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macrocyclics.com [macrocyclics.com]

- 8. (S)-2-(4-nitrobenzyl)-DOTA | C23H33N5O10 | CID 447331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of p-NO2-Bn-DOTA in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator p-NO2-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its activated isothiocyanate derivative, p-SCN-Bn-DOTA, are pivotal components in the development of next-generation radiopharmaceuticals for targeted radionuclide therapy. Their robust ability to stably chelate a wide array of therapeutic radionuclides, coupled with a functional group that allows for covalent attachment to targeting biomolecules, has positioned them as indispensable tools in preclinical cancer research. This technical guide provides an in-depth overview of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

Core Applications in Preclinical Research

The primary application of this compound in preclinical research is as a linker between a radionuclide and a targeting moiety, most commonly a monoclonal antibody (mAb), to create a radioimmunoconjugate. This approach enables the targeted delivery of cytotoxic radiation to tumor cells while minimizing off-target toxicity. Key areas of investigation include:

-

Targeted Alpha Therapy (TAT): Utilizing alpha-emitting radionuclides such as Actinium-225 (²²⁵Ac), which deliver high linear energy transfer (LET) radiation over a short path length, leading to highly localized and potent cell killing.

-

Targeted Beta Therapy: Employing beta-emitting radionuclides like Lutetium-177 (¹⁷⁷Lu), which have a longer path length and are suitable for treating larger tumor burdens.

-

Theranostics: Pairing a therapeutic radionuclide with a diagnostic imaging radionuclide (often chelated by the same DOTA scaffold) to enable simultaneous diagnosis, staging, and treatment of diseases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound-based radioimmunoconjugates.

Table 1: Radiolabeling and Stability of DOTA-Antibody Conjugates

| Antibody | Radionuclide | Chelator Derivative | Radiolabeling Yield (%) | Specific Activity (GBq/mg) | In Vitro Stability (Human Serum, 48h) | Reference |

| Rituximab | ¹⁷⁷Lu | p-SCN-Bn-DOTA | 98.7 - 99.0 | 0.6 | >95% | |

| Rituximab | ⁹⁰Y | p-SCN-Bn-DOTA | 98.8 - 99.1 | 0.6 | >95% | |

| Trastuzumab | ²²⁵Ac | p-SCN-Bn-DOTA | >95% | Not Reported | Not Reported | |

| Nimotuzumab | ¹⁷⁷Lu | p-SCN-Bn-DOTA | 63.6 - 94.5 | Not Reported | Not Reported | |

| Anti-CD11c | ⁸⁸Y | p-SCN-Bn-DOTA | Quantitative | Not Reported | Not Reported |

Table 2: Preclinical Biodistribution of ²²⁵Ac-DOTA-Antibody Conjugates in Tumor-Bearing Mice (%ID/g)

| Organ/Tissue | ²²⁵Ac-DOTA-2Rs15d (Anti-HER2 sdAb) in SKOV-3 Xenografts | ²²⁵Ac-DOTA-pertuzumab (Anti-HER2 mAb) in HER2+ Xenografts |

| Time Point | 3h | 168h |

| Tumor | 9.64 ± 1.69 | 2.24 ± 1.00 |

| Blood | Not Reported | Not Reported |

| Liver | <1 | <1 |

| Spleen | <1 | <1 |

| Kidneys | 11.69 ± 1.10 | 1.91 ± 1.15 |

| Bone | Very Low | Very Low |

| Reference |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of preclinical studies. The following sections provide synthesized protocols based on published literature.

Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

This protocol describes the lysine-based conjugation of the isothiocyanate derivative of DOTA to an antibody.

-

Antibody Preparation:

-

Start with a purified monoclonal antibody solution (e.g., 1-5 mg/mL).

-

Perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO). This step is critical to remove any primary amine-containing buffers like Tris.

-

Adjust the antibody concentration to the desired level.

-

-

Conjugation Reaction:

-

Dissolve p-SCN-Bn-DOTA in a small volume of a compatible solvent (e.g., DMSO or 0.1 N HCl) immediately before use.

-

Add the dissolved p-SCN-Bn-DOTA to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator:antibody). The optimal ratio should be determined empirically to achieve sufficient chelation without compromising antibody immunoreactivity.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

-

-

Purification of the Immunoconjugate:

-

Remove unconjugated chelator using size-exclusion chromatography (e.g., PD-10 desalting column) or repeated centrifugal filtration.

-

The purified DOTA-antibody conjugate should be buffer exchanged into a storage buffer suitable for radiolabeling (e.g., 0.25 M ammonium acetate, pH 6.5-7.0).

-

-

Characterization:

-

Determine the number of DOTA molecules conjugated per antibody molecule using methods like MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of a radiometal.

-

Assess the immunoreactivity of the conjugate using an ELISA or flow cytometry-based assay to ensure the targeting function of the antibody is preserved.

-

Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with ¹⁷⁷Lu

This protocol outlines the steps for radiolabeling the DOTA-conjugated antibody with Lutetium-177.

-

Reaction Setup:

-

In a sterile, metal-free microcentrifuge tube, combine the DOTA-antibody conjugate (e.g., 100 µg) with a suitable volume of ¹⁷⁷LuCl₃ in a buffered solution (e.g., 0.25 M ammonium acetate, pH 5.5).

-

The specific activity of the final product will depend on the amount of antibody and the activity of the radionuclide used.

-

-

Incubation:

-

Incubate the reaction mixture at 37-43°C for 30-60 minutes. Higher temperatures can increase labeling efficiency but may risk denaturing the antibody.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the radiolabeled antibody using instant thin-layer chromatography (ITLC-SG) with an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 6.0) to separate the radiolabeled antibody from free ¹⁷⁷Lu.

-

The RCP should typically be >95%.

-

-

Purification (if necessary):

-

If the RCP is below the desired threshold, purify the radiolabeled antibody using a size-exclusion column to remove unincorporated ¹⁷⁷Lu.

-

Protocol 3: In Vitro Stability Assay

This protocol is for assessing the stability of the radiolabeled antibody in human serum.

-

Incubation:

-

Add a small volume of the purified radiolabeled antibody to a larger volume of human serum.

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.

-

-

Analysis:

-

Analyze the aliquot by ITLC or size-exclusion HPLC to determine the percentage of radioactivity that remains associated with the antibody. A significant increase in free radioactivity indicates instability.

-

Protocol 4: Murine Biodistribution Study

This protocol details the in vivo evaluation of the radiolabeled antibody in a tumor xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous tumors derived from a relevant human cancer cell line that expresses the target antigen.

-

-

Injection:

-

Administer a known activity (e.g., 1-5 MBq) of the purified radiolabeled antibody to each mouse via intravenous (tail vein) injection.

-

-

Time Points and Euthanasia:

-

At predetermined time points (e.g., 4, 24, 48, 72, 168 hours) post-injection, euthanize a cohort of mice.

-

-

Organ Harvesting and Counting:

-

Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the biodistribution and tumor-targeting efficacy of the radioimmunoconjugate.

-

Visualizing Preclinical Workflows

Understanding the logical flow of experiments is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate key workflows in the preclinical evaluation of this compound-based radiopharmaceuticals.

Caption: Workflow for the conjugation of p-SCN-Bn-DOTA to a monoclonal antibody.

Caption: Workflow for radiolabeling and quality control of a DOTA-antibody conjugate.

Caption: Overall workflow for the preclinical evaluation of a radioimmunoconjugate.

Conclusion

This compound and its derivatives are enabling technologies in the rapidly advancing field of targeted radionuclide therapy. Their versatility in chelating a range of medically relevant radionuclides and their established conjugation chemistry make them a reliable choice for researchers developing novel radiopharmaceuticals. By following standardized and well-documented protocols, and by systematically collecting quantitative data on radiolabeling, stability, and in vivo performance, the scientific community can continue to build upon the successes of this important class of molecules, ultimately translating promising preclinical findings into effective clinical treatments for cancer.

Methodological & Application

Application Notes and Protocols for Gallium-68 Labeling of p-NO2-Bn-DOTA Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system and its favorable decay characteristics (t½ = 68 min, β+ = 89%).[1][2] The chelation of ⁶⁸Ga³⁺ is most commonly achieved using macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The bifunctional chelator p-NO₂-Bn-DOTA (2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a derivative of DOTA that can be conjugated to various targeting biomolecules (e.g., peptides, antibodies, small molecules) for the development of novel radiopharmaceuticals. The nitro group can also be reduced to an amine, providing a versatile handle for further chemical modifications.